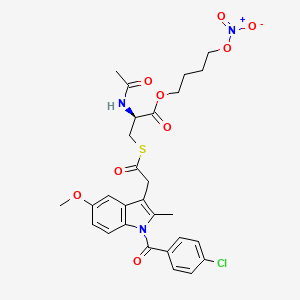

NCX 2121

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H30ClN3O9S |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

4-nitrooxybutyl (2S)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m1/s1 |

InChI Key |

VRJSAIFPCMOTPZ-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Nitric Oxide-Donating NSAIDs (NO-NSAIDs) in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the intricate molecular mechanisms through which nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), a promising class of anti-cancer agents, exert their cytotoxic effects on cancer cells. This document synthesizes preclinical findings to provide a comprehensive overview of the signaling pathways, molecular targets, and cellular responses modulated by these compounds.

Introduction to NO-NSAIDs

Nitric oxide-donating aspirin (NO-ASA) is a leading example of the NO-NSAID class. These drugs are structurally composed of a traditional NSAID moiety, such as aspirin, linked via a spacer to a nitric oxide-releasing group (-ONO2)[1][2]. This chemical modification results in a compound that is often over 1000-fold more potent in inhibiting the growth of cancer cells than its parent NSAID[3]. The anticancer effects of NO-NSAIDs are not merely a combination of the actions of the parent NSAID and nitric oxide; instead, they possess a unique mechanism of action primarily driven by the intact molecule and its reactive components[4].

Core Mechanism of Action: A Multi-pronged Attack

The anticancer activity of NO-NSAIDs is multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways, cell cycle arrest, and induction of apoptosis.

A primary and early event following the treatment of cancer cells with NO-NSAIDs is the generation of a state of oxidative stress. This is characterized by a significant increase in intracellular reactive oxygen species (ROS)[1][5]. For instance, in BxPC-3 human pancreatic cancer cells, ROS levels begin to rise as early as 15 minutes after treatment with NO-ASA[1]. This oxidative stress is a critical trigger for downstream signaling events leading to cell death[2]. The depletion of glutathione stores, through conjugation with the spacer moiety of the NO-ASA molecule, contributes to this increase in oxidative stress[2].

NO-NSAIDs are potent activators of the c-Jun NH2-terminal kinase (JNK) and p38 MAPK pathways[3]. In HT-29 human colon cancer cells, phosphorylation of JNK and p38 MAP kinases was observed within 5 minutes of treatment, with a more than 10-fold increase over control after 1 hour[3]. This activation leads to the phosphorylation of downstream transcription factors such as c-Jun and activating transcription factor 2 (ATF-2)[3]. The simultaneous activation of both the p38 and JNK pathways appears to be essential for the growth-inhibitory effects of NO-ASA in colon cancer cells[3]. In contrast, the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt is only marginally affected[3].

NO-NSAIDs are potent inducers of apoptosis in cancer cells. This programmed cell death is primarily mediated through the intrinsic apoptosis pathway, which is activated by the aforementioned oxidative stress[2]. In pancreatic cancer cells, NO-ASA induces apoptosis and necrosis[1]. Furthermore, NO-ASA has been shown to disrupt adherens junctions by inducing the cleavage of β- and γ-catenin, leading to cell detachment and contributing to the apoptotic process[2].

Treatment with NO-NSAIDs leads to cell cycle arrest, preventing cancer cell proliferation. Depending on the cancer cell type and experimental conditions, this arrest can occur at different phases of the cell cycle. In several cancer cell lines, including those from the colon, pancreas, and breast, NO-ASA induced cell cycle arrest at the G2/M phase transition[5]. This was accompanied by altered expression of proteins that regulate this transition[5]. In other contexts, such as in BxPC-3 pancreatic cancer cells, a G1/S block has been observed[1]. This is associated with the induction of the cyclin-dependent kinase inhibitor p21[1].

NO-ASA can inhibit the Wnt signaling pathway, which is often dysregulated in cancer. This inhibition occurs through a dual mechanism: at lower concentrations, it blocks the formation of β-catenin/Tcf complexes, which is the dominant mechanism, while at higher concentrations, it also causes the cleavage of β-catenin[2].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of NO-NSAIDs in various cancer cell lines.

Table 1: In Vitro Efficacy of NO-ASA

| Cell Line | Cancer Type | IC50 (24h) | Reference |

| BxPC-3 | Pancreatic | 13 µM | [1] |

| Various | Colon, Pancreas, Skin, Cervix, Breast | 133-268 µM | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on NO-NSAIDs.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the NO-NSAID or vehicle control for a specified duration (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[1]

-

Cell Lysis: Cells treated with the NO-NSAID for various time points are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-JNK, JNK, p-p38, p38).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by NO-NSAIDs and a general experimental workflow.

Caption: NO-NSAID-induced MAPK signaling cascade in cancer cells.

Caption: Dual mechanism of Wnt signaling inhibition by NO-ASA.

Caption: General experimental workflow for studying NO-NSAID effects.

References

- 1. Nitric oxide-donating aspirin inhibits the growth of pancreatic cancer cells through redox-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide-donating aspirin inhibits colon cancer cell growth via mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of nitric oxide-donating aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Signaling Pathways of NO-Indomethacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) represent a promising class of compounds with enhanced therapeutic profiles compared to their parent NSAIDs. By covalently linking a nitric oxide (NO)-releasing moiety to a traditional NSAID, such as indomethacin, these hybrid drugs often exhibit increased potency and reduced gastrointestinal toxicity. This technical guide provides a comprehensive overview of the core signaling pathways modulated by NO-indomethacin, with a focus on its effects on cancer cells. The information presented herein is intended to support further research and drug development efforts in this area.

The anticancer effects of NO-indomethacin are pleiotropic, involving the modulation of several key signaling cascades that regulate cell proliferation, survival, and apoptosis.[1] This guide will delve into the intricate mechanisms by which NO-indomethacin exerts its effects, with a particular focus on the Wnt/β-catenin pathway, the NF-κB signaling cascade, apoptosis, and the MAP kinase pathway.

Data Presentation

Cyclooxygenase (COX) Inhibition

NO-indomethacin retains the ability of its parent compound, indomethacin, to inhibit COX enzymes, which are crucial for prostaglandin synthesis. The inhibitory concentrations (IC50) for indomethacin against COX-1 and COX-2 are presented below. While specific comparative data for NO-indomethacin is limited, the indomethacin data provides a baseline for its COX-inhibitory activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell Line/System | Reference |

| Indomethacin | 0.063 | 0.48 | Human Articular Chondrocytes | [2] |

| Indomethacin | 0.1 µg/mL (~0.28 µM) | 5 µg/mL (~14 µM) | Not Specified | [3] |

Cell Proliferation and Viability

Indomethacin has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for indomethacin in different cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 318.2 ± 12.7 | [2] |

| HT-29 | Colon Cancer | >100 | [4] |

| SW480 | Colon Cancer | >100 | [4] |

| Lewis Lung Carcinoma | Lung Cancer | 10-20 | [1] |

| K562 | Chronic Myeloid Leukemia | ~400 (for apoptosis induction) | [5] |

Core Signaling Pathways Modulated by NO-Indomethacin

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Indomethacin has been shown to negatively regulate this pathway, and it is anticipated that NO-indomethacin shares and potentially enhances these effects.

Mechanism of Action:

In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation.[6]

Indomethacin has been demonstrated to downregulate β-catenin levels and inhibit the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[7] This can lead to a decrease in the expression of Wnt target genes like cyclin D1, contributing to cell cycle arrest in the G1 phase.[4][8] Interestingly, some studies report a differential effect on Wnt target genes, with an increase in c-myc expression under certain conditions.[8] The nitric oxide component of NO-indomethacin may further modulate this pathway, potentially through cGMP-mediated signaling, although the precise mechanisms are still under investigation.

Signaling Pathway Diagram:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a common feature in many cancers, promoting proliferation and inhibiting apoptosis.

Mechanism of Action:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

Indomethacin has been shown to inhibit NF-κB activation, although the exact mechanism is debated and may be cell-type specific.[9] The NO moiety of NO-indomethacin can also influence NF-κB signaling. Nitric oxide can have both pro- and anti-inflammatory effects on NF-κB, depending on the cellular context and concentration. It is hypothesized that NO released from NO-indomethacin may contribute to the overall inhibitory effect on NF-κB, potentially through S-nitrosylation of key signaling components.

Signaling Pathway Diagram:

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. NO-indomethacin has been shown to be a potent inducer of apoptosis in various cancer cell lines.

Mechanism of Action:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: This pathway is activated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[10]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome. The apoptosome activates caspase-9, which subsequently activates executioner caspases.[11]

Indomethacin can induce apoptosis through both the extrinsic and intrinsic pathways.[12] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bak, while also activating caspase-8 and caspase-9.[5] The activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates, culminating in cell death.[13][14] The NO component of NO-indomethacin can generate reactive oxygen species (ROS), which can further induce mitochondrial-mediated apoptosis.

Signaling Pathway Diagram:

References

- 1. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin-induced oxidative stress enhances death receptor 5 signaling and sensitizes tumor cells to adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indomethacin induces differential expression of beta-catenin, gamma-catenin and T-cell factor target genes in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upregulation and activation of caspase-3 or caspase-8 and elevation of intracellular free calcium mediated apoptosis of indomethacin-induced K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppressor cells in vitro: differential effects of indomethacin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validate User [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of apoptotic caspase-3 and nitric oxide synthase-2 in gastric mucosal injury induced by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mednexus.org [mednexus.org]

An In-Depth Technical Guide on the Biological Activity of NCX 2121, a Nitric Oxide-Donating Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 2121, also known as NO-indomethacin, is a synthetic compound belonging to the class of cyclooxygenase (COX)-inhibiting nitric oxide donors (CINODs). This class of drugs is designed to merge the anti-inflammatory properties of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with the cytoprotective effects of nitric oxide (NO). The rationale behind this molecular design is to mitigate the gastrointestinal and cardiovascular side effects commonly associated with NSAID therapy. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of its signaling pathways.

Core Pharmacological Profile

This compound is a hybrid molecule that combines the structure of the non-selective COX inhibitor indomethacin with a nitric oxide-donating moiety. This dual mechanism of action allows this compound to exert both anti-inflammatory and vasodilatory effects.

Cyclooxygenase Inhibition

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated activity against cancer cells. The following table summarizes the available data on its efficacy in inhibiting cancer cell growth.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PaCa-2 | Pancreatic Cancer | IC50 | 82 µM | [1][2][3] |

Table 1: In Vitro Anticancer Activity of this compound

Vasorelaxant Properties

A key feature of this compound is its ability to induce vasorelaxation, a property conferred by the nitric oxide-donating component of the molecule. This effect is particularly relevant for its potential to counteract the vasoconstrictive and hypertensive side effects associated with traditional NSAIDs.

Ex Vivo Vasorelaxation Data

Studies on isolated aortic rings from renal hypertensive rats have provided quantitative data on the vasorelaxant effects of this compound.

| Parameter | Value | Conditions |

| Maximum Relaxation (Emax) | ||

| This compound | 95.8 ± 2.6 % | Aortic rings from 2K1C hypertensive rats |

| Indomethacin | 38.2 ± 6.9 % | Aortic rings from 2K1C hypertensive rats |

| Potency (pEC50) | ||

| This compound | 6.13 ± 0.08 | Aortic rings from 2K1C hypertensive rats |

Table 2: Vasorelaxant Effect of this compound on Aortic Rings from Hypertensive Rats (Data extracted from de Paula et al., 2017)

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the biological activity of this compound.

Vasorelaxation Assay in Rat Aortic Rings

This protocol is based on the methodology described by de Paula et al. (2017).

Objective: To determine the vasorelaxant effect of this compound on isolated aortic rings.

Materials:

-

Male Wistar rats (200–250 g)

-

Krebs solution (in mM: 130 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 14.9 NaHCO3, 5.5 glucose, and 1.6 CaCl2)

-

Phenylephrine (Phe)

-

This compound (NO-indomethacin)

-

Indomethacin

-

Organ bath system with isometric force transducers

Procedure:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.

-

The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 4 mm in length.

-

The aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.

-

After equilibration, the rings are contracted with phenylephrine (0.1 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves to this compound or indomethacin (1 nM to 10 µM) are generated.

-

Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

-

The maximum relaxation (Emax) and the negative logarithm of the molar concentration that produces 50% of the maximum relaxation (pEC50) are calculated.

Nitric Oxide Release Measurement (Griess Assay)

This is a general protocol for the indirect measurement of nitric oxide release.

Objective: To quantify the amount of nitric oxide released from this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of this compound is prepared in PBS at a desired concentration.

-

The solution is incubated at 37°C for various time points to allow for the release of NO.

-

At each time point, an aliquot of the solution is collected.

-

The collected samples are mixed with the Griess Reagent in a 96-well plate.

-

A standard curve is prepared using known concentrations of sodium nitrite.

-

The plate is incubated at room temperature for 15-30 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite in the samples, which is indicative of NO release, is determined by comparing the absorbance to the standard curve.

Cyclooxygenase (COX) Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) immunoassay kit or other detection method

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound in the assay buffer at 37°C for a specified time (e.g., 15 minutes).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping reagent (e.g., a strong acid).

-

The amount of PGE2 produced is quantified using a suitable method, such as an enzyme immunoassay.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The biological effects of this compound are mediated through distinct but interconnected signaling pathways.

Inhibition of Prostaglandin Synthesis

As a COX inhibitor, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This action underlies its anti-inflammatory, analgesic, and antipyretic properties.

References

NCX 2121: Unraveling its Cyclooxygenase Inhibition Specificity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "NCX 2121" as a cyclooxygenase (COX) inhibitor. The search results for "NCX" compounds are predominantly associated with the Na+/Ca2+ exchanger, a different biological target. Additionally, a compound named "GS-2121" was identified as an investigational agent by Gilead Sciences, but its mechanism of action has not been publicly disclosed.

Therefore, this guide will provide a detailed framework and representative data for evaluating the cyclooxygenase inhibition specificity of a hypothetical novel compound, which we will refer to as "Compound X," in lieu of the unavailable information on this compound. This will serve as a template for the analysis and presentation of such data for any new chemical entity targeting COX-1 and COX-2.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][3] The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[4] Consequently, the development of selective COX-2 inhibitors has been a major focus in the quest for safer anti-inflammatory therapies.

Quantitative Analysis of COX Inhibition

The primary method for quantifying the inhibitory potency of a compound against COX isoforms is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 and COX-2 is a critical parameter for assessing the selectivity of a compound.

Table 1: In Vitro Cyclooxygenase Inhibition Data for Compound X and Controls

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Compound X | 15.2 | 0.08 | 190 |

| Celecoxib | 2.6 | 0.04 | 65 |

| Ibuprofen | 5.1 | 9.2 | 0.55 |

| Indomethacin | 0.1 | 2.5 | 0.04 |

Note: The data presented for "Compound X" is hypothetical and for illustrative purposes only. Data for control compounds are representative values from the literature.

Experimental Protocols

A detailed understanding of the methodologies used to generate the inhibition data is crucial for its interpretation and replication.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing COX inhibition.

Experimental Workflow for COX-1/COX-2 Inhibition Assay

References

- 1. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of NO-Indomethacin: A Technical Guide to its Discovery, Synthesis, and Enhanced Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their clinical utility is often hampered by significant gastrointestinal (GI) toxicity, primarily attributed to the inhibition of cyclooxygenase-1 (COX-1) and the subsequent reduction in gastroprotective prostaglandins. Indomethacin, a potent NSAID, is particularly associated with a high incidence of such adverse effects. To address this critical issue, a novel class of compounds, nitric oxide (NO)-donating indomethacin derivatives (NO-indomethacin), has been developed. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of NO-indomethacin, with a focus on its enhanced GI safety profile. Detailed experimental protocols for its synthesis and key preclinical assays are presented, along with a comprehensive summary of its biological activity. Signaling pathways underlying its mechanism of action are also elucidated through graphical representations.

Introduction: The Rationale for NO-Indomethacin

Indomethacin has been a widely used anti-inflammatory agent for decades, valued for its potent inhibition of prostaglandin synthesis.[1] However, this very mechanism is also the root of its primary drawback: a high risk of gastric damage, including ulceration and bleeding.[2] The GI toxicity of traditional NSAIDs like indomethacin stems from both a topical irritant effect and a systemic inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.[3]

The discovery of the crucial role of nitric oxide (NO) in maintaining gastric mucosal defense presented a promising strategy to mitigate NSAID-induced gastropathy.[4][5] NO contributes to gastroprotection by increasing mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting the adherence of neutrophils to the vascular endothelium.[3] This led to the innovative concept of creating hybrid molecules that combine the anti-inflammatory efficacy of an NSAID with the gastroprotective properties of NO. By covalently linking a nitric oxide-releasing moiety to the indomethacin backbone, NO-indomethacin was designed to deliver both therapeutic actions in a single molecule, thereby offering a safer alternative to the parent drug.[6][7]

Synthesis of NO-Indomethacin

The synthesis of NO-indomethacin typically involves the esterification of the carboxylic acid group of indomethacin with a nitrooxyalkyl group. A common and well-studied example is nitrooxybutyl indomethacin. The general synthetic approach involves a multi-step process.

Experimental Protocol: Synthesis of Nitrooxybutyl Indomethacin

This protocol outlines a representative synthesis of a nitrooxybutyl ester of indomethacin.

Materials:

-

Indomethacin

-

Thionyl chloride (SOCl₂)

-

1,4-Butanediol

-

Silver nitrate (AgNO₃)

-

Acetonitrile (CH₃CN)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Indomethacin Acyl Chloride

-

Suspend indomethacin in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude indomethacin acyl chloride.

Step 2: Synthesis of 4-Bromobutanol This intermediate can be synthesized from 1,4-butanediol using standard brominating agents or procured commercially.

Step 3: Synthesis of 4-Nitrooxybutanol

-

Dissolve 4-bromobutanol in acetonitrile.

-

Add a solution of silver nitrate in acetonitrile dropwise to the 4-bromobutanol solution at 0°C.

-

Stir the reaction mixture at room temperature overnight in the dark.

-

Filter the precipitate of silver bromide and concentrate the filtrate under reduced pressure to yield 4-nitrooxybutanol.

Step 4: Esterification to form Nitrooxybutyl Indomethacin

-

Dissolve indomethacin acyl chloride (from Step 1) in anhydrous dichloromethane.

-

Add 4-nitrooxybutanol (from Step 3) and a catalytic amount of pyridine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, nitrooxybutyl indomethacin.

Below is a graphical representation of the synthesis workflow.

Biological Evaluation and Enhanced Safety Profile

The primary advantage of NO-indomethacin lies in its significantly improved gastrointestinal safety profile compared to the parent drug, while retaining potent anti-inflammatory activity.

In Vitro Cyclooxygenase (COX) Inhibition

NO-indomethacin derivatives are designed to act as prodrugs, releasing indomethacin and the NO-donating moiety upon metabolism. Therefore, their anti-inflammatory action is primarily exerted by the released indomethacin, which inhibits both COX-1 and COX-2 enzymes.

Table 1: Comparative in vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.018[8] | 0.026[8] | 0.69 |

| Nitrooxybutyl Indomethacin (NCX-530) | Similar to Indomethacin post-hydrolysis[9] | Similar to Indomethacin post-hydrolysis[9] | Similar to Indomethacin |

Note: The primary anti-inflammatory effect of NO-indomethacin is mediated by the parent indomethacin after in vivo hydrolysis. In vitro assays on the intact prodrug may show different results.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the COX inhibitory activity of a test compound.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (NO-indomethacin or indomethacin)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

-

Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) |

| Indomethacin | 5 | ~ 50-60[10] |

| NO-Indomethacin Derivatives | 6 | Significant (P < 0.01)[11] |

| NCX-530 | Equivalent to Indomethacin | As effective as indomethacin[9] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (NO-indomethacin or indomethacin) administered orally (p.o.)

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or vehicle orally to different groups of rats.

-

After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Gastrointestinal Safety: Ulcerogenic Activity

The most significant advantage of NO-indomethacin is its reduced ulcerogenic potential compared to indomethacin. This is assessed by inducing gastric lesions in animal models.

Table 3: Comparative Ulcerogenic Activity in Rats

| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) |

| Control (Vehicle) | - | 0 |

| Indomethacin | 20-40 | Significant ulceration[2][12] |

| NO-Indomethacin Derivatives | Equivalent to Indomethacin | Significantly less than indomethacin[11][13] |

| NCX-530 | Equivalent to Indomethacin | Not ulcerogenic[9] |

Experimental Protocol: NSAID-Induced Gastric Ulcer Model

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Test compound (NO-indomethacin or indomethacin) administered orally (p.o.)

-

Vehicle control

-

Formalin solution (10%)

-

Dissecting microscope

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Administer the test compound or vehicle orally.

-

After a defined period (e.g., 4-6 hours), euthanize the rats.[14]

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with saline to remove its contents.

-

Examine the gastric mucosa for the presence of lesions (hemorrhagic streaks, ulcers) under a dissecting microscope.

-

Score the severity of the lesions based on their number and size to calculate an ulcer index. A common scoring system is as follows:

-

0: No lesions

-

1: Petechial lesions

-

2: 1-2 small ulcers (<2 mm)

-

3: More than 2 small ulcers or one large ulcer (>2 mm)

-

4: Widespread ulceration

-

-

The sum of the scores for each animal represents its ulcer index.

Mechanism of Action: The Dual Signaling Pathway

The enhanced safety profile of NO-indomethacin is attributed to the local release of nitric oxide in the gastric mucosa, which counteracts the detrimental effects of prostaglandin synthesis inhibition by the parent indomethacin.

As depicted in the diagram, upon administration, NO-indomethacin is metabolized to release both indomethacin and a nitric oxide-donating moiety.

-

Anti-inflammatory Pathway: The released indomethacin inhibits COX-1 and COX-2, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain. This is the basis of its therapeutic effect. However, the inhibition of prostaglandin synthesis also diminishes their gastroprotective functions, predisposing the gastric mucosa to damage.[1]

-

Gastroprotective Pathway: The concurrently released nitric oxide counteracts the negative effects of prostaglandin inhibition. NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[15] Elevated cGMP levels activate protein kinase G (PKG), which in turn opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[16][17] This leads to hyperpolarization and vasodilation, thereby increasing gastric mucosal blood flow.[18] Furthermore, NO directly stimulates mucus and bicarbonate secretion and reduces neutrophil adhesion to the endothelium, all of which are critical components of the gastric mucosal defense.[3][4]

Conclusion

NO-indomethacin represents a significant advancement in NSAID therapy, successfully addressing the critical issue of gastrointestinal toxicity associated with traditional agents like indomethacin. By incorporating a nitric oxide-donating moiety, these compounds maintain the potent anti-inflammatory efficacy of the parent drug while providing a localized gastroprotective effect that mitigates the risk of ulceration and bleeding. The preclinical data strongly support the enhanced safety profile of NO-indomethacin. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed methodologies for synthesis and evaluation, and a clear understanding of the dual mechanism of action that underpins the therapeutic potential of this innovative class of anti-inflammatory agents. Further clinical investigation is warranted to fully establish the role of NO-indomethacin in the management of inflammatory conditions.

References

- 1. Indometacin - Wikipedia [en.wikipedia.org]

- 2. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological mediators in nonsteroidal anti-inflammatory drugs (NSAIDs)-induced impairment of gastric mucosal defense and adaptation. Focus on nitric oxide and lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroidal anti-inflammatory drugs and the gastrointestinal tract. Mechanisms of protection and healing: current knowledge and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrointestinal protection by NO from NSAIDs induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NO-NSAIDs: Gastric-sparing nitric oxide-releasable prodrugs of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 9. Lack of gastric toxicity of nitric oxide-releasing indomethacin, NCX-530, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic, anti-inflammatory and antiulcer activity of nitric oxide releasing ester derivatives of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and evaluation of anti-inflammatory, analgesic, ulcerogenicity, and nitric oxide releasing studies of novel indomethacin analogs as non-ulcerogenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

NCX 2121 effects on tumor microenvironment

An In-Depth Technical Guide on the Effects of GS-2121 (Potentially NCX 2121) on the Tumor Microenvironment

Disclaimer: Information regarding the investigational agent GS-2121 is limited due to its early stage of clinical development. The precise mechanism of action and its detailed effects on the tumor microenvironment have not been publicly disclosed. This document summarizes the currently available information and provides a high-level overview based on the nature of its ongoing clinical evaluation.

Introduction to GS-2121

GS-2121 is an orally administered small molecule investigational antineoplastic agent under development by Gilead Sciences.[1] It is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2] A significant characteristic of GS-2121 at this stage is that its specific biological target and mechanism of action (MoA) have not been publicly disclosed.[1]

The ongoing first-in-human clinical trial (NCT06532565) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GS-2121.[1] The study is assessing GS-2121 both as a monotherapy and in combination with zimberelimab, an anti-PD-1 (programmed cell death protein 1) antibody.[1][2]

Hypothetical Effects on the Tumor Microenvironment

The inclusion of a combination arm with zimberelimab, an immune checkpoint inhibitor, in the initial clinical investigations suggests a therapeutic hypothesis centered on the modulation of the anti-tumor immune response.[1] Immune checkpoint inhibitors like anti-PD-1 antibodies work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby restoring the T cells' ability to recognize and attack cancer cells. The combination of GS-2121 with zimberelimab suggests that GS-2121 may have a synergistic effect with immune checkpoint blockade.[1]

Potential, though unconfirmed, mechanisms by which GS-2121 might influence the tumor microenvironment include:

-

Enhancing Immune Cell Infiltration: GS-2121 could potentially modulate the tumor microenvironment to make it more permissive to the infiltration and activity of cytotoxic T lymphocytes and other anti-tumor immune cells.

-

Modulating Immunosuppressive Cells: The agent might target and reduce the activity of immunosuppressive cell populations within the tumor microenvironment, such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).

-

Altering Cytokine Profile: GS-2121 could potentially shift the cytokine balance within the tumor from a pro-tumor, anti-inflammatory state to an anti-tumor, pro-inflammatory state.

-

Increasing Antigen Presentation: It might enhance the presentation of tumor antigens to the immune system, thereby improving tumor cell recognition by T cells.

It is important to reiterate that these are hypotheses based on the combination therapy approach and the broader landscape of immuno-oncology.

Quantitative Data

As of the current date, no quantitative data from preclinical or clinical studies on the effects of GS-2121 on the tumor microenvironment have been publicly released. To construct a detailed quantitative summary, the following types of data would be required:

| Data Category | Specific Metrics Needed |

| Immune Cell Infiltration | - Changes in the density and ratio of CD8+ T cells, CD4+ T cells, Tregs, NK cells, macrophages (M1 vs. M2), and MDSCs within the tumor. |

| Cytokine and Chemokine Levels | - Measurement of key immunomodulatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, TGF-β) and chemokines (e.g., CXCL9, CXCL10) in the tumor microenvironment. |

| Gene Expression Analysis | - RNA sequencing data from tumor biopsies to identify changes in gene expression signatures related to immune activation, inflammation, and immunosuppression. |

| Protein Expression | - Immunohistochemistry or multiplex immunofluorescence data showing changes in the expression of key immune-related proteins (e.g., PD-L1, MHC class I/II) on tumor and immune cells. |

Experimental Protocols

Detailed experimental protocols for the studies involving GS-2121 are not publicly available. However, a standard approach to evaluating the effects of a novel agent on the tumor microenvironment in preclinical and clinical settings would typically involve the following methodologies.

Preclinical Evaluation Workflow

Caption: A generalized workflow for the preclinical assessment of a novel therapeutic agent's impact on the tumor microenvironment.

Clinical Trial Translational Research Protocol

The ongoing Phase 1 trial for GS-2121 includes provisions for the collection of tumor tissue.[2] Specifically, pretreatment tumor tissue is required for some participants, and others must agree to fresh pre- and on-treatment biopsies.[2] This suggests a robust translational research component to the trial.

Caption: A typical workflow for translational research within a clinical trial to understand a drug's effect on the tumor microenvironment.

Signaling Pathways

Without a known molecular target for GS-2121, it is not possible to delineate a specific signaling pathway that it modulates. The therapeutic hypothesis suggests that its effects will likely converge on pathways that regulate immune cell function and the interplay between the tumor and the immune system.

A hypothetical signaling network illustrating the potential interplay between GS-2121 and the anti-PD-1 therapy is presented below.

Caption: A conceptual diagram illustrating the potential synergistic interaction between GS-2121 and an anti-PD-1 antibody to enhance anti-tumor immunity.

Conclusion

GS-2121 is a promising investigational agent in early-stage clinical development. While its precise mechanism of action remains undisclosed, its evaluation in combination with an immune checkpoint inhibitor strongly suggests a focus on modulating the tumor microenvironment to enhance anti-tumor immunity.[1] The data that will emerge from the translational research components of the ongoing Phase 1 study will be critical in elucidating its specific effects and validating its therapeutic potential.[1] Future publications from preclinical studies and the initial clinical trial readouts will be necessary to provide the detailed quantitative data and experimental protocols requested.

References

pharmacokinetics and pharmacodynamics of NCX 2121

As of late 2025, there is no publicly available information regarding a compound designated as NCX 2121 in scientific literature or clinical trial registries. It is possible that this is a misnomer or an internal development name not yet disclosed.

However, the query may be a conflation with GS-2121 , an investigational small molecule being developed by Gilead Sciences for the treatment of advanced solid tumors. This guide will therefore focus on the available information for GS-2121, while noting the significant limitations in publicly accessible data due to its early stage of development.

GS-2121: An Overview

GS-2121 is an orally administered small molecule investigational antineoplastic agent.[1] It is currently in Phase 1 of clinical development, and its precise mechanism of action has not been publicly disclosed.[1] The ongoing first-in-human clinical trial (NCT06532565) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GS-2121, both as a monotherapy and in combination with the anti-PD-1 antibody zimberelimab.[1][2][3] The inclusion of an immune checkpoint inhibitor in the initial clinical investigation suggests a potential role in modulating the anti-tumor immune response.[1]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for GS-2121 are not yet publicly available. The primary objectives of the ongoing Phase 1 clinical trial include determining the maximum tolerated dose (MTD) or maximum administered dose (MAD) and the recommended Phase 2 dose (RP2D).[2][3] These studies will characterize the pharmacokinetic profile of GS-2121 in human subjects.

Experimental Protocols

Specific, detailed experimental protocols for preclinical and clinical studies of GS-2121 are not publicly available. However, the design of the ongoing Phase 1 clinical trial (NCT06532565) provides an outline of the human study protocol.

Clinical Trial Design (NCT06532565)

The first-in-human study of GS-2121 is a Phase 1, open-label, multi-center trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of GS-2121 alone and in combination with zimberelimab in adults with advanced solid tumors.[2][3]

Study Arms:

-

Monotherapy: Participants receive escalating doses of GS-2121.

-

Combination Therapy: Participants receive escalating doses of GS-2121 in combination with zimberelimab.[3]

Primary Objectives:

-

To assess the safety and tolerability of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]

-

To identify the maximum tolerated dose (MTD) / maximum administered dose (MAD) and/or the recommended Phase 2 dose (RP2D) of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]

Inclusion Criteria:

-

Histologically or cytologically confirmed advanced solid tumors that have progressed despite standard therapy, or for which the patient is intolerant to or ineligible for standard therapy.[2]

-

Measurable disease per RECIST v1.1 criteria.[2]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 1.[2]

-

Adequate organ function.[2]

Exclusion Criteria:

-

Requirement for ongoing therapy with prohibited medications.[2]

-

Recent anti-cancer therapy, including surgery, experimental therapy, immunotherapy, chemotherapy, targeted small molecule therapy, or radiation therapy within specified timeframes.[2]

-

Active and clinically relevant infections.[2]

-

History of pneumonitis requiring corticosteroids or interstitial lung disease.[2]

-

Symptomatic ascites or pleural effusion requiring medical intervention.[2]

-

Active hepatitis B, hepatitis C, or HIV.[2]

-

Significant cardiac disease, including recent myocardial infarction or unstable angina.[2]

Signaling Pathways

The biological target and signaling pathways modulated by GS-2121 have not been disclosed.

Visualizations

Due to the lack of specific information on the mechanism of action and signaling pathways of GS-2121, a diagram illustrating these aspects cannot be provided. However, the workflow of the ongoing Phase 1 clinical trial can be visualized.

References

An In-depth Technical Guide on the Structural Analysis of NCX 2121 and its Metabolites

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the metabolic fate of NCX 2121. Consequently, this guide provides a representative framework for its structural analysis based on the well-documented metabolism of its parent compound, indomethacin, and the known biotransformation of nitrooxybutyl esters. The metabolic pathways and specific metabolites described herein are therefore hypothetical but founded on established biochemical transformations for analogous chemical structures.

Introduction to this compound

This compound is a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It belongs to a class of compounds designed to reduce the gastrointestinal side effects associated with traditional NSAIDs by leveraging the cytoprotective effects of nitric oxide. The chemical structure of this compound links indomethacin to a nitrooxybutyl ester moiety, which is intended to release NO upon metabolic cleavage. Understanding the structural modifications of this compound and the identification of its metabolites are critical for elucidating its pharmacokinetic profile, mechanism of action, and safety.

Hypothetical Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through two primary pathways:

-

Ester Hydrolysis: The ester linkage is susceptible to rapid hydrolysis by ubiquitous carboxylesterases in the plasma and liver. This would release indomethacin and 4-(nitrooxy)butanol.[1] Indomethacin would then undergo its known metabolic transformations. The 4-(nitrooxy)butanol is expected to be further metabolized, primarily by glutathione S-transferases in the liver, to release nitric oxide.[1]

-

Direct Metabolism: While less likely to be the primary route due to the lability of the ester bond, the intact this compound molecule could undergo phase I and phase II metabolic reactions on the indomethacin core prior to hydrolysis.

The principal metabolic reactions for the indomethacin moiety include O-desmethylation, N-deacylation, and glucuronidation of the parent drug and its phase I metabolites.[2][3][4][5][6]

Data Presentation: Hypothetical Metabolites of this compound

The following table summarizes the key hypothetical metabolites of this compound, their proposed structures, and the primary analytical techniques for their identification.

| Metabolite ID | Metabolite Name | Chemical Structure (SMILES) | Analytical Techniques |

| M1 | Indomethacin | CC1=C(C(=O)C2=CC=C(Cl)C=C2)N(C3=CC=C(OC)C=C31)CC(=O)O | LC-MS/MS, HPLC-UV, GC-MS |

| M2 | O-Desmethyl-indomethacin | CC1=C(C(=O)C2=CC=C(Cl)C=C2)N(C3=CC=C(O)C=C31)CC(=O)O | LC-MS/MS, HPLC-UV/Fluorescence |

| M3 | N-Deschlorobenzoyl-indomethacin | CC1=C(C(=O)C)N(C2=CC=C(OC)C=C21)CC(=O)O | LC-MS/MS |

| M4 | O-Desmethyl-N-deschlorobenzoyl-indomethacin | CC1=C(C(=O)C)N(C2=CC=C(O)C=C21)CC(=O)O | LC-MS/MS |

| M5 | Indomethacin Glucuronide | [H][C@]1(O--INVALID-LINK--O)--INVALID-LINK----INVALID-LINK--[C@H]1O)OC(=O)CN1C(C)=C(C(=O)C2=CC=C(Cl)C=C2)C3=CC(OC)=CC=C13 | LC-MS/MS, HPLC with enzymatic hydrolysis |

| M6 | 4-(Nitrooxy)butanol | O=N(=O)OCCCC | GC-MS (after derivatization), LC-MS/MS |

Experimental Protocols

Detailed methodologies are crucial for the successful identification and quantification of this compound and its metabolites. Below are representative protocols.

4.1 In Vitro Metabolism using Human Liver Microsomes

-

Objective: To identify the primary phase I metabolites of this compound.

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, this compound, phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare an incubation mixture containing HLMs (0.5 mg/mL), this compound (1-10 µM), and phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

4.2 Metabolite Identification using High-Resolution LC-MS/MS

-

Objective: To determine the elemental composition and structure of potential metabolites.

-

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Data Acquisition: Full scan MS and data-dependent MS/MS.

-

Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.

-

-

Data Analysis:

-

Extract ion chromatograms for the parent drug and expected metabolites.

-

Determine the accurate mass of parent and fragment ions to calculate elemental composition.

-

Compare fragmentation patterns with those of the parent drug and reference standards (if available).

-

Visualization of Pathways and Workflows

5.1 Hypothetical Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic transformation of this compound.

References

- 1. In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

NCX 2121: A Novel Regulator of Apoptosis and Cell Cycle Arrest in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 2121, also known as NO-indomethacin, is a nitric oxide (NO)-donating non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-proliferative effects in various human cancer cell lines. This technical guide provides a comprehensive overview of the role of this compound in inducing apoptosis and mediating cell cycle arrest. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel therapeutic agents with enhanced efficacy and reduced toxicity. One promising class of compounds is the nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). These agents couple a traditional NSAID, such as indomethacin, with a nitric oxide-releasing moiety. This chemical modification not only mitigates the gastrointestinal side effects associated with conventional NSAIDs but also confers potent anti-cancer properties.

This compound has emerged as a noteworthy member of the NO-NSAID family. Studies have shown that it can inhibit the growth of a broad range of cancer cells at concentrations significantly lower than its parent compound, indomethacin. The primary mechanisms underlying its anti-tumor activity are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Understanding the intricate molecular pathways through which this compound exerts these effects is crucial for its potential development as a chemotherapeutic or chemopreventive agent.

This compound and the Induction of Apoptosis

Apoptosis is a genetically programmed and morphologically distinct form of cell death that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade is a complex network of signaling pathways that can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise mechanisms for this compound are still under investigation, evidence from studies on its parent compound, indomethacin, and other NO-NSAIDs suggests the involvement of key molecular players.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax and Bak, promote the release of cytochrome c from the mitochondria, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process. Indomethacin has been shown to down-regulate the expression of Bcl-2, thereby shifting the balance towards apoptosis. It is hypothesized that this compound may act similarly, leading to the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. While direct evidence for this compound's involvement in this pathway is limited, some studies on indomethacin suggest it can sensitize cancer cells to death receptor-mediated apoptosis.

-

The p53 Tumor Suppressor Pathway: The p53 protein is a critical regulator of cell fate, including apoptosis and cell cycle arrest, in response to cellular stress. Upon activation, p53 can induce the expression of pro-apoptotic proteins like Bax. The effect of this compound on the p53 pathway is an area of active research.

Below is a diagram illustrating the potential signaling pathways involved in this compound-induced apoptosis.

This compound and Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of this process is a hallmark of cancer.

Mechanisms of this compound-Induced Cell Cycle Arrest

The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs).

Studies on NO-NSAIDs, including this compound, have shown that these compounds can induce a block at various stages of the cell cycle, most notably a G0/G1 or G2/M arrest, depending on the cell type and experimental conditions. This arrest prevents the cancer cells from replicating their DNA and dividing.

The molecular mechanisms likely involve the modulation of key cell cycle regulatory proteins:

-

Cyclins and CDKs: Indomethacin has been shown to down-regulate the expression of CDK2 and CDK4. It is plausible that this compound shares this mechanism, leading to a decrease in the kinase activity required for progression through the G1 phase of the cell cycle.

-

CDK Inhibitors: The CKI p21 is a critical regulator of cell cycle arrest, often acting downstream of p53. Indomethacin can up-regulate the expression of p21, which then inhibits the activity of CDK complexes, leading to a G1 arrest.

The diagram below illustrates the potential mechanism of this compound-induced cell cycle arrest.

Quantitative Data on the Effects of this compound

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PaCa-2 | Pancreatic Cancer | 82 | --INVALID-LINK-- |

Further quantitative data on the percentage of apoptotic cells and cell cycle distribution from the primary literature will be added here as it becomes available.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on apoptosis and cell cycle.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that exerts its effects through the induction of apoptosis and cell cycle arrest. Its enhanced potency compared to its parent compound, indomethacin, highlights the potential of the NO-NSAID class in oncology. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. In-depth studies on its effects on the Bcl-2 family, caspases, cyclins, and CDKs will provide a more complete understanding of its mechanism of action. Additionally, preclinical in vivo studies are necessary to evaluate its efficacy and safety in animal models, which will be a critical step towards its potential clinical application. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the therapeutic potential of this compound.

The Advent of Safer Anti-Inflammatories: A Technical Guide to the Preliminary In Vivo Efficacy of NO-Indomethacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of nitric oxide (NO)-donating indomethacin (NO-indomethacin). Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) whose clinical utility is often hampered by severe gastrointestinal (GI) toxicity. NO-indomethacin represents a novel chemical entity designed to mitigate this critical drawback by covalently linking a nitric oxide-releasing moiety to the parent indomethacin molecule. This dual-function drug aims to retain the potent anti-inflammatory and analgesic properties of indomethacin while providing active gastroprotection through the localized release of NO, a key signaling molecule in mucosal defense. This document summarizes the key in vivo findings, details the experimental protocols used for evaluation, and illustrates the underlying mechanisms and workflows.

Dual Mechanism of Action: COX Inhibition and NO-Mediated Gastroprotection

NO-indomethacin is engineered to function through a dual-pronged mechanism. The indomethacin component acts via the classical NSAID pathway by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (PGs) that mediate inflammation, pain, and fever.

Simultaneously, the nitric oxide-releasing moiety counteracts the primary cause of indomethacin-induced gastric damage—prostaglandin depletion. The released NO promotes gastric mucosal defense through several pathways, including increasing mucosal blood flow, stimulating mucus and bicarbonate secretion, and inhibiting leukocyte adhesion. This localized NO donation is designed to protect the gastric epithelium from injury without compromising the systemic anti-inflammatory effect of the parent drug.

Preclinical In Vivo Efficacy and Safety Data

In vivo studies in rodent models have demonstrated that NO-indomethacin derivatives maintain the therapeutic efficacy of the parent compound while exhibiting a markedly improved safety profile.

Quantitative Data Summary

The following tables summarize the comparative efficacy and gastrointestinal safety data for indomethacin and its NO-donating derivatives from preclinical animal studies.

Table 1: Comparative Anti-inflammatory and Analgesic Efficacy

| Compound | Animal Model | Efficacy Endpoint | Result | Reference |

| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema | Potent, dose-dependent inhibition (e.g., 54% at 10 mg/kg) | |

| NO-Indomethacin (NCX-530) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema | As effective as indomethacin | |

| NO-Indomethacin (Derivatives) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema | Significant (P < 0.01) anti-inflammatory activity | |

| Indomethacin | Acetic Acid Writhing (Rat) | Inhibition of Writhing | Potent analgesic effect (e.g., 51.2% at 10 mg/kg) | |

| NO-Indomethacin (Derivatives) | Tail Flick Test (Rat) | Increase in Reaction Time | Significant (P < 0.01) analgesic activity |

Table 2: Comparative Gastrointestinal (GI) Safety

| Compound | Animal Model | GI Safety Endpoint | Result | Reference |

| Indomethacin | Gastric Ulceration (Rat) | Ulcer Formation | Dose-dependent gastric damage | |

| NO-Indomethacin (NCX-530) | Gastric Ulceration (Rat) | Ulcer Formation | Not ulcerogenic at equivalent doses | |

| Indomethacin | Gastric Ulceration (Rat) | Ulcer Index | Remarkably high ulcer index (e.g., χ = 17) | |

| NO-Indomethacin (Derivatives) | Gastric Ulceration (Rat) | Lesion Severity | Significantly (P < 0.01) less severe lesions | |

| Indomethacin | Gastric Ulcer Healing (Mouse) | Rate of Healing | Delayed healing of pre-existing ulcers | |

| NO-Indomethacin (NCX-530) | Gastric Ulcer Healing (Mouse) | Rate of Healing | Did not affect or delay healing response | |

| Indomethacin | HCl/Ethanol-Induced Lesions (Rat) | Lesion Formation | Exacerbates lesion formation | |

| NO-Indomethacin (NCX-530) | HCl/Ethanol-Induced Lesions (Rat) | Lesion Formation | Showed dose-dependent protection |

Key Experimental Protocols